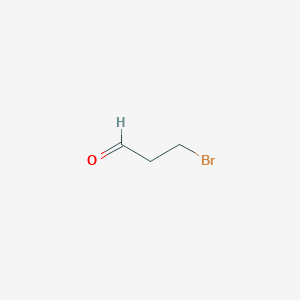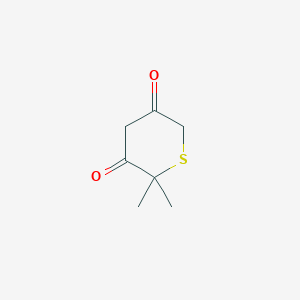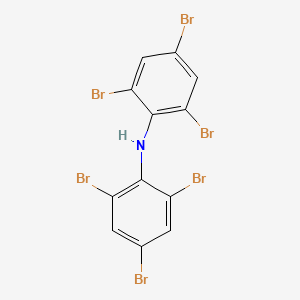
3-Bromopropanal
Overview
Description
3-Bromopropanal is a chemical compound with the molecular formula C₃H₅BrO . It belongs to the class of aliphatic aldehydes and contains a bromine atom attached to a propyl group. The compound’s average mass is approximately 136.975 Da .
Molecular Structure Analysis
The molecule contains a total of 9 bonds , including 1 multiple bond , 1 rotatable bond , 1 double bond , and 1 aldehyde group .
Scientific Research Applications
1. Environmental and Industrial Applications
3-Bromopropanal and its related compounds like 1-bromopropane have been considered as replacements for chlorofluorocarbons used as active components in industrial cleaning solvents. Specifically, bromopropane has been studied for its role in the atmospheric oxidation process, highlighting its potential environmental impact. Martínez-Avilés et al. (2008) investigated the atmospheric oxidation mechanism of bromopropane using ab initio molecular orbital methods, revealing that bromoacetone is a major oxidation species resulting from this process. This indicates the potential use of bromopropane in industrial applications while considering its environmental footprint (Martínez-Avilés, Rosado-Reyes, & Francisco, 2008).
2. Biochemical and Neurotoxic Effects
A significant aspect of bromopropane research focuses on its biochemical and neurotoxic effects. This is crucial for understanding its safe handling in industrial contexts. For example, Wang et al. (2002) examined the neurotoxic effects of 1-bromopropane on rats, observing dose-dependent decreases in neurospecific gamma-enolase, total glutathione, and other neurochemical markers. This research provides insights into the neurological impact of bromopropane exposure, which is vital for occupational health and safety (Wang et al., 2002).
3. Occupational Health and Safety
With its growing industrial use, understanding the health implications of bromopropane exposure is critical. Ichihara et al. (2004) conducted a survey on workers exposed to 1-bromopropane, focusing on health effects and biomarkers. Their findings underscored symptoms related to mucous membrane irritation and potential effects on the central nervous system. This research is fundamental in establishing safety guidelines and exposure limits for workers handling bromopropane (Ichihara et al., 2004).
properties
IUPAC Name |
3-bromopropanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrO/c4-2-1-3-5/h3H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKZCFPJVPNRAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60499350 | |
| Record name | 3-Bromopropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromopropanal | |
CAS RN |
65032-54-4 | |
| Record name | 3-Bromopropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















